PDI Inhibition Potency – 3‑Methyltoxoflavin Exhibits 3‑Fold Greater Activity than the Benchmark PDI Inhibitor LOC14
3‑Methyltoxoflavin inhibits recombinant human PDI with an IC50 of 170 nM, as determined in a fluorescence‑based reductase assay [1]. In contrast, the widely used PDI inhibitor LOC14 shows an EC50 of 500 nM in cellular assays, representing a 2.9‑fold weaker potency [2]. The sub‑200 nM potency of 3‑methyltoxoflavin places it among the most active small‑molecule PDI inhibitors reported to date, making it the preferred chemical probe for studies requiring robust PDI blockade.
| Evidence Dimension | PDI enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 170 nM |
| Comparator Or Baseline | LOC14 (500 nM) |
| Quantified Difference | 3‑Methyltoxoflavin is 2.9‑fold more potent than LOC14 |
| Conditions | Fluorescence‑based PDI reductase assay (target) and cellular PDI activity assay (comparator) |
Why This Matters
For researchers designing PDI‑dependent experiments (e.g., HIV‑1 entry, thrombosis, or ER stress), the higher potency of 3‑methyltoxoflavin translates to lower effective concentrations, reduced off‑target effects, and improved assay window, directly impacting data quality and reproducibility.
- [1] Khan, M. M., Simizu, S., Lai, N. S., Kawatani, M., Shimizu, T., & Osada, H. (2011). Discovery of a small molecule PDI inhibitor that inhibits reduction of HIV-1 envelope glycoprotein gp120. ACS Chemical Biology, 6(3), 245–251. View Source
- [2] Adooq. (n.d.). PDI inhibitor LOC14. Retrieved April 14, 2026, from https://www.adooq.com/pdi-inhibitor-loc14 View Source
